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Compound of Interest

Compound Name: GADOLINIUM SULFIDE

Cat. No.: B1143543 Get Quote

A comparative structural analysis of gadolinium sulfide and other lanthanide sulfides reveals

trends and variations in their crystal structures, primarily influenced by the lanthanide

contraction and the specific stoichiometry of the compound. This guide provides a detailed

comparison based on experimental data, outlines the methodologies for structural

characterization, and visualizes key structural relationships.

Comparative Structural Data
The crystal structures of lanthanide sulfides (LnS) vary significantly with their stoichiometry.

The most common forms are monosulfides (LnS), sesquisulfides (Ln₂S₃), and polysulfides. The

following tables summarize the structural data for gadolinium sulfide and other representative

lanthanide sulfides.

Lanthanide Monosulfides (LnS)
Lanthanide monosulfides, including GdS, typically crystallize in the cubic rock-salt (NaCl)

structure. This structure is characterized by a face-centered cubic (FCC) lattice.[1][2] The

lattice parameter generally decreases across the lanthanide series due to the lanthanide

contraction.
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Compound Crystal System Space Group
Lattice Parameter
(a) in Å

Lanthanum Sulfide

(LaS)
Cubic Fm-3m 5.857[3][4]

Neodymium Sulfide

(NdS)
Cubic Fm-3m 5.69[3][4]

Samarium Sulfide

(SmS)
Cubic Fm-3m 5.970[5]

Gadolinium Sulfide

(GdS)
Cubic Fm-3m 5.562[5]

Lanthanide Sesquisulfides (Ln₂S₃ and Ln₃S₄)
The sesquisulfides are more complex and can exist in several polymorphic forms. For instance,

La₂S₃ is known to exist in α, β, and γ forms.[6] The γ-form, which is isostructural with Th₃P₄, is

common for many lanthanide sesquisulfides.

Compound Formula Type
Crystal
System

Space Group
Lattice
Parameter (a)
in Å

Lanthanum

Sulfide (γ-La₂S₃)
Ln₂S₃ Cubic I-43d 8.706[6]

Lanthanum

Sulfide
Ln₃S₄ Cubic I-43d 8.73[5]

Samarium

Sulfide
Ln₃S₄ Cubic I-43d 8.556[5]

Gadolinium

Sulfide
Ln₃S₄ Cubic I-43d 8.378[5]

Lanthanide Polysulfides (LnSₓ where x > 1.5)
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Several lanthanide polysulfides with a stoichiometry around LnS₁.₉ have been synthesized.

These compounds often adopt a tetragonal crystal structure.[7]

Compound Crystal System Space Group
Lattice Parameters
(Å)

Lanthanum

Polysulfide (LaS₁.₉)
Tetragonal P4₂/n a = 9.111, c = 16.336

Cerium Polysulfide

(CeS₁.₉)
Tetragonal P4₂/n a = 9.015, c = 16.168

Praseodymium

Polysulfide (PrS₁.₉)
Tetragonal P4₂/n a = 8.947, c = 16.054

Neodymium

Polysulfide (NdS₁.₉)
Tetragonal P4₂/n a = 8.901, c = 16.022

Gadolinium

Polysulfide (GdS₁.₉)
Tetragonal P4₂/n a = 8.714, c = 15.791

Visualization of Structural Trends
The following diagram illustrates the trend of decreasing lattice parameters for lanthanide

monosulfides (LnS) as the atomic number increases, a direct consequence of the lanthanide

contraction.
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Trend in Lattice Parameters of Lanthanide Monosulfides (LnS)

Explanation

LaS
a = 5.857 Å

NdS
a = 5.69 Å

Decreasing Radius GdS
a = 5.562 Å

Decreasing Radius

The decrease in the lattice parameter 'a' from LaS to GdS
is due to the lanthanide contraction, where the ionic

radius decreases across the lanthanide series.

Click to download full resolution via product page

Caption: Trend of lattice parameters in lanthanide monosulfides.

Experimental Protocols
The structural analysis of gadolinium sulfide and other lanthanide sulfides is predominantly

carried out using X-ray diffraction (XRD). This non-destructive technique provides detailed

information about the crystallographic structure, lattice parameters, and phase purity of

materials.

Powder X-ray Diffraction (XRD) for Crystal Structure
Determination
Objective: To identify the crystal structure and determine the lattice parameters of a

synthesized lanthanide sulfide powder sample.

Methodology:

Sample Preparation: A small amount of the finely ground lanthanide sulfide powder is

uniformly spread onto a sample holder. The surface is flattened to ensure that a

representative number of crystallites are exposed to the X-ray beam.
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Instrument Setup: A powder diffractometer is used, typically with a Cu Kα radiation source (λ

= 1.5406 Å). The instrument is calibrated using a standard reference material (e.g., silicon).

Data Collection: The sample is irradiated with the X-ray beam at various angles (2θ), and the

intensity of the diffracted X-rays is recorded by a detector. A typical scan range for these

materials is 20-80° in 2θ, with a step size of 0.02°.

Data Analysis:

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is

compared with standard diffraction patterns from databases like the Joint Committee on

Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data

(ICDD).[5][8] A match in peak positions and relative intensities confirms the crystal

structure and phase of the material.

Lattice Parameter Calculation: Once the crystal structure is identified, the precise lattice

parameters are calculated from the positions of the diffraction peaks using Bragg's Law

(nλ = 2d sinθ). For a cubic system like GdS, the lattice parameter 'a' can be calculated

from the d-spacing of the (hkl) planes.

Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be

performed. This method involves fitting a calculated diffraction pattern to the experimental

data, allowing for the refinement of various structural parameters, including lattice

parameters, atomic positions, and site occupancies.

The synthesis of lanthanide sulfides often involves high-temperature reactions between

lanthanide oxides or chlorides with sulfur or hydrogen sulfide.[9] The purity and stoichiometry of

the resulting compounds are crucial for accurate structural analysis and are confirmed using

techniques like Energy-Dispersive X-ray Spectroscopy (EDX) in conjunction with XRD.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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